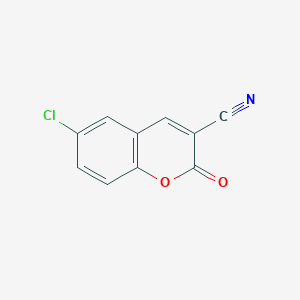
6-chloro-2-oxo-2H-chromene-3-carbonitrile
概述
描述
6-chloro-2-oxo-2H-chromene-3-carbonitrile is a chemical compound . It has been synthesized in various studies and has been used in the field of organic chemistry .
Synthesis Analysis
The synthesis of 2-oxo-2H-chromene-3-carbonitriles, which includes this compound, has been carried out in one step by reacting 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate under dual-frequency ultrasonication . Another method involves the Knoevenagel condensation reaction of 5-bromo-2-hydroxybenzaldehyde and ethyl cyanoacetate, catalyzed by CF3COOH .Molecular Structure Analysis
The molecular structure of this compound has been confirmed by IR and NMR data . The InChI code for this compound is 1S/C10H6ClNO/c11-9-1-2-10-8 (4-9)3-7 (5-12)6-13-10/h1-4H,6H2 .Chemical Reactions Analysis
The most common method for the synthesis of 3-cyanocoumarins, which includes this compound, is the reaction of 2-hydroxybenzaldehydes or 2-hydroxyacetophenones with ethyl cyanoacetate or malononitrile in the presence of various reagents and catalysts .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 223.62 . The compound appears as a yellow solid, with a melting point of 230–232°C . The IR spectrum (KBr) shows peaks at 3394, 2970, 1679, 1602, 1519, 1436, 1371, 1293, 1231, 1105, 922, 794, 749 cm^-1 .作用机制
Target of Action
6-Chloro-2-oxo-2H-chromene-3-carbonitrile, commonly known as 3-cyanocoumarin, is a significant class of coumarins . These compounds exhibit a variety of biological activities, including antimicrobial , antifungal , anti-HIV , monoamine oxidase inhibitory , α-chymotrypsin and human leukocyte elastase inhibitory , and antioxidant properties. Therefore, the primary targets of this compound are likely to be the enzymes or receptors associated with these biological activities.
Mode of Action
Given its broad range of biological activities, it is likely that the compound interacts with its targets in a way that modulates their function, leading to the observed effects .
Biochemical Pathways
Given its inhibitory effects on monoamine oxidase, α-chymotrypsin, and human leukocyte elastase , it can be inferred that the compound may affect pathways involving these enzymes.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be diverse, given its wide range of biological activities. For instance, its antimicrobial and antifungal activities suggest that it may inhibit the growth of certain bacteria and fungi . Its antioxidant activity suggests that it may neutralize harmful free radicals in cells .
实验室实验的优点和局限性
COC is a versatile compound that can be used in a variety of laboratory experiments. It is relatively easy to synthesize, and is stable in aqueous solutions. However, it is important to note that COC is toxic and should be handled with care.
未来方向
COC has a wide range of potential applications in scientific research. Further research is needed to explore its potential applications in the treatment of cancer and neurodegenerative diseases. Additionally, further research is needed to explore its potential as a catalyst in organic synthesis, and its potential applications in the synthesis of pharmaceuticals and agrochemicals. Finally, further research is needed to explore its potential as an anti-inflammatory and anti-oxidant agent.
科学研究应用
COC is widely used in scientific research as a reagent for organic synthesis, as it is a versatile compound that can be used in a variety of reactions. It is also used as a catalyst in the synthesis of organic compounds, and as a starting material for the preparation of various heterocyclic compounds. COC is also used in the synthesis of pharmaceuticals and agrochemicals.
生化分析
Biochemical Properties
Coumarin derivatives, including those related to 6-Chloro-2-oxo-2H-chromene-3-carbonitrile, are known to possess anti-coagulant properties. This suggests that this compound may interact with enzymes, proteins, and other biomolecules involved in the coagulation pathway.
Cellular Effects
Derivatives of 2H-chromene, such as methyl 6-chloro-2-oxo-2H-chromene-3-carboxylate, have been synthesized and shown to exhibit significant antimicrobial activity. These compounds are tested against various classes of bacteria and fungi, indicating their potential as therapeutic agents.
Molecular Mechanism
It is known that coumarin derivatives can exhibit a variety of biological activities, including antimicrobial, antifungal, anti-HIV, monoamine oxidase inhibitory, α-chymotrypsin and human leukocyte elastase inhibitory, and antioxidant activities . These activities suggest that this compound may interact with a variety of biomolecules and exert its effects at the molecular level.
Metabolic Pathways
It is known that coumarin derivatives can be involved in a variety of biological pathways
属性
IUPAC Name |
6-chloro-2-oxochromene-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4ClNO2/c11-8-1-2-9-6(4-8)3-7(5-12)10(13)14-9/h1-4H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPKFUFWLNZVICO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C=C(C(=O)O2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30354806 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
28447-81-6 | |
| Record name | 6-chloro-3-cyanocoumarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30354806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details









Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[(4-methylphenyl)methyl]sulfanyl}-1H,2H,5H,6H,7H-cyclopenta[d]pyrimidin-2-one](/img/structure/B6421988.png)
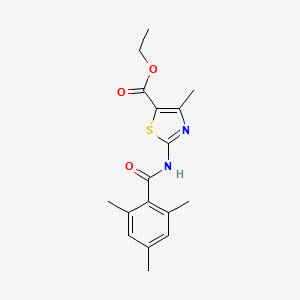
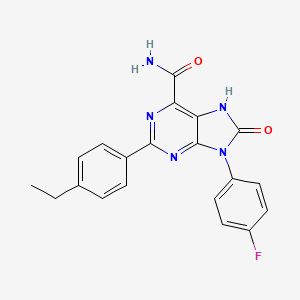
![3-hydroxy-6-(hydroxymethyl)-2-[(piperidin-1-yl)methyl]-4H-pyran-4-one](/img/structure/B6421999.png)
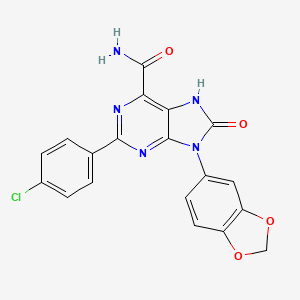
![(2E)-3-{[4-(dimethylamino)phenyl]carbamoyl}prop-2-enoic acid](/img/structure/B6422019.png)
![4-[2-methyl-5-(4-nitrophenyl)furan-3-carbonyl]morpholine](/img/structure/B6422027.png)
![3-(4-methoxyphenyl)-3-azatricyclo[7.3.1.0^{5,13}]trideca-1(13),5,7,9,11-pentaene-2,4-dione](/img/structure/B6422034.png)
![2-[({5,7-dimethylimidazo[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-1H-1,3-benzodiazole](/img/structure/B6422039.png)
![2-[3-(naphthalen-1-yl)-6-oxo-1,6-dihydropyridazin-1-yl]acetamide](/img/structure/B6422053.png)
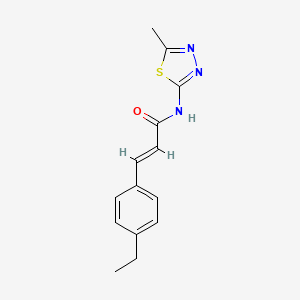
![4-[2-(2-methoxy-5-methylphenyl)-2-oxoethyl]-2,3,4,5-tetrahydro-1,4-benzoxazepine-3,5-dione](/img/structure/B6422065.png)
![16-(cyclopentylamino)-1,8-diazatetracyclo[7.7.0.0^{2,7}.0^{11,15}]hexadeca-2(7),3,5,8,10,15-hexaene-10-carbonitrile](/img/structure/B6422069.png)
![2-[(4-amino-6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B6422072.png)